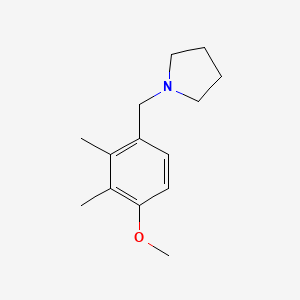
1-(4-methoxy-2,3-dimethylbenzyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methoxy-2,3-dimethylbenzyl)pyrrolidine, also known as MPBD, is a chemical compound that has been of interest to researchers in recent years due to its potential applications in scientific research. MPBD is a pyrrolidine derivative that has been shown to have unique biochemical and physiological effects, making it a promising compound for use in laboratory experiments. In
Mecanismo De Acción
The mechanism of action of 1-(4-methoxy-2,3-dimethylbenzyl)pyrrolidine is not fully understood, but it is believed to involve the binding of 1-(4-methoxy-2,3-dimethylbenzyl)pyrrolidine to the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in the regulation of various cellular processes. Binding of 1-(4-methoxy-2,3-dimethylbenzyl)pyrrolidine to the sigma-1 receptor has been shown to modulate the activity of various ion channels and receptors, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects
1-(4-methoxy-2,3-dimethylbenzyl)pyrrolidine has been shown to have unique biochemical and physiological effects. In addition to its binding to the sigma-1 receptor, 1-(4-methoxy-2,3-dimethylbenzyl)pyrrolidine has been shown to modulate the activity of other ion channels and receptors, including the NMDA receptor and the serotonin transporter. 1-(4-methoxy-2,3-dimethylbenzyl)pyrrolidine has also been shown to have anxiolytic and antidepressant effects in animal models, suggesting that it may have potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-methoxy-2,3-dimethylbenzyl)pyrrolidine has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its binding to the sigma-1 receptor makes it a useful tool for studying the central nervous system. However, there are also limitations to the use of 1-(4-methoxy-2,3-dimethylbenzyl)pyrrolidine in laboratory experiments. Its mechanism of action is not fully understood, and its effects on different cellular processes may be complex and difficult to interpret.
Direcciones Futuras
There are several future directions for research on 1-(4-methoxy-2,3-dimethylbenzyl)pyrrolidine. One area of interest is in the development of more selective sigma-1 receptor ligands. This would allow for more precise modulation of sigma-1 receptor activity and could lead to the development of new therapeutic agents. Another area of interest is in the study of the effects of 1-(4-methoxy-2,3-dimethylbenzyl)pyrrolidine on different cellular processes. This could help to elucidate its mechanism of action and could lead to the development of new tools for studying cellular signaling pathways. Finally, there is potential for the use of 1-(4-methoxy-2,3-dimethylbenzyl)pyrrolidine in the treatment of various psychiatric disorders, such as anxiety and depression. Further research is needed to determine the safety and efficacy of 1-(4-methoxy-2,3-dimethylbenzyl)pyrrolidine for these applications.
Conclusion
In conclusion, 1-(4-methoxy-2,3-dimethylbenzyl)pyrrolidine is a promising compound for use in scientific research. Its unique biochemical and physiological effects make it a useful tool for studying the central nervous system, and its relative ease of synthesis makes it accessible to researchers. While there are still many unanswered questions about its mechanism of action and potential therapeutic applications, the future looks bright for research on 1-(4-methoxy-2,3-dimethylbenzyl)pyrrolidine.
Métodos De Síntesis
The synthesis of 1-(4-methoxy-2,3-dimethylbenzyl)pyrrolidine involves the reaction of 4-methoxy-2,3-dimethylbenzaldehyde with pyrrolidine in the presence of a catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of 1-(4-methoxy-2,3-dimethylbenzyl)pyrrolidine. The synthesis of 1-(4-methoxy-2,3-dimethylbenzyl)pyrrolidine is relatively straightforward and can be carried out using standard laboratory equipment.
Aplicaciones Científicas De Investigación
1-(4-methoxy-2,3-dimethylbenzyl)pyrrolidine has been of interest to researchers due to its potential applications in scientific research. 1-(4-methoxy-2,3-dimethylbenzyl)pyrrolidine has been shown to have unique biochemical and physiological effects that make it a promising compound for use in laboratory experiments. One of the primary applications of 1-(4-methoxy-2,3-dimethylbenzyl)pyrrolidine is in the study of the central nervous system. 1-(4-methoxy-2,3-dimethylbenzyl)pyrrolidine has been shown to bind to the sigma-1 receptor, which is involved in the regulation of neuronal activity. This makes 1-(4-methoxy-2,3-dimethylbenzyl)pyrrolidine a useful tool for studying the role of the sigma-1 receptor in the central nervous system.
Propiedades
IUPAC Name |
1-[(4-methoxy-2,3-dimethylphenyl)methyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-11-12(2)14(16-3)7-6-13(11)10-15-8-4-5-9-15/h6-7H,4-5,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MICFLDGLJNVZAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)CN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-({[4-(6-{[4-(1-naphthoylamino)benzoyl]amino}-1H-benzimidazol-2-yl)phenyl]amino}carbonyl)phenyl]-1-naphthamide](/img/structure/B5177600.png)
![4-chloro-N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}benzenesulfonamide](/img/structure/B5177603.png)

![N-(3-chloro-4-fluorophenyl)-3-{1-[3-(1,2-oxazinan-2-yl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B5177618.png)
![2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}-N-[3-(3-pyridinyloxy)propyl]acetamide](/img/structure/B5177625.png)
![2-[(4-chlorophenyl)thio]-N-(4-ethoxyphenyl)propanamide](/img/structure/B5177631.png)
![2-(4-ethylphenoxy)-N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5177644.png)

![methyl N-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-N-methylglycinate](/img/structure/B5177669.png)
![ethyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5177673.png)


![{1-(3-phenyl-2-propyn-1-yl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B5177693.png)